1,3,7,9-Tetrabromodibenzo-p-dioxin

Thermodynamic stability DFT calculation Gibbs energy of formation

1,3,7,9-Tetrabromodibenzo-p-dioxin (1,3,7,9-TeBDD; CAS 109333-30-4) is a polybrominated dibenzo-p-dioxin (PBDD) of molecular formula C₁₂H₄Br₄O₂ and molecular weight 499.78 g·mol⁻¹, carrying four bromine substituents at the non-lateral 1,3,7,9 positions. This non-lateral substitution pattern structurally distinguishes it from the laterally substituted, high-potency congener 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TeBDD).

Molecular Formula C12H4Br4O2
Molecular Weight 499.77 g/mol
CAS No. 109333-30-4
Cat. No. B009422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7,9-Tetrabromodibenzo-p-dioxin
CAS109333-30-4
Synonyms1,3,7,9-Tetrabromodibenzo[b,e][1,4]dioxin
Molecular FormulaC12H4Br4O2
Molecular Weight499.77 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Br)Br)Br)Br
InChIInChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H
InChIKeyXQDUOAUBGVDINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7,9-Tetrabromodibenzo-p-dioxin (CAS 109333-30-4): Core Identity for Scientific Procurement


1,3,7,9-Tetrabromodibenzo-p-dioxin (1,3,7,9-TeBDD; CAS 109333-30-4) is a polybrominated dibenzo-p-dioxin (PBDD) of molecular formula C₁₂H₄Br₄O₂ and molecular weight 499.78 g·mol⁻¹, carrying four bromine substituents at the non-lateral 1,3,7,9 positions [1]. This non-lateral substitution pattern structurally distinguishes it from the laterally substituted, high-potency congener 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TeBDD) [2]. 1,3,7,9-TeBDD occurs as a trace contaminant in brominated flame retardants, is formed during combustion of brominated materials, and has been identified in Baltic Sea sediment and biota as one of the most abundant tetrabrominated dioxin congeners [1][3].

Why 1,3,7,9-Tetrabromodibenzo-p-dioxin Cannot Be Substituted by Other TeBDD Isomers in Analytical or Toxicological Workflows


Tetrabromodibenzo-p-dioxin isomers exhibit starkly divergent thermodynamic stability, formation pathways, and AhR-mediated biological potency as a function of bromine substitution position [1][2]. The non-lateral 1,3,7,9 substitution pattern imparts lower Gibbs energy of formation than 18 other TeBDD isomers but simultaneously abolishes the lateral (2,3,7,8) configuration required for high-affinity AhR binding and downstream toxicity [1][2]. Consequently, 1,3,7,9-TeBDD cannot serve as a surrogate for 2,3,7,8-TeBDD in toxicological studies, nor can it be replaced by the directly condensed isomer 1,3,6,8-TeBDD in environmental marker studies without losing mechanistic specificity [3].

Quantitative Differential Evidence for 1,3,7,9-Tetrabromodibenzo-p-dioxin vs. Closest Isomeric Comparators


Thermodynamic Stability: Lower Gibbs Energy of Formation vs. 18 Other TeBDD Isomers

Among all 22 tetrabromodibenzo-p-dioxin isomers, 1,3,7,9-TeBDD belongs to the four-isomer subset (with 1,3,6,8-TeBDD, 1,3,7,8-TeBDD, and 2,3,7,8-TeBDD) that exhibit lower Gibbs energies of formation than the other 18 TeBDD isomers, indicating greater thermodynamic stability and preferential formation under thermal processes [1]. This computationally predicted stability advantage places 1,3,7,9-TeBDD in the top stability tier alongside the most toxic congener 2,3,7,8-TeBDD, despite its non-lateral substitution pattern conferring negligible AhR activity [2].

Thermodynamic stability DFT calculation Gibbs energy of formation PBDD isomer comparison

Formation Pathway Differentiation: Bromine Shift/Rearrangement vs. Direct Condensation

Under bromoperoxidase-catalyzed oxidative coupling of 2,4,6-tribromophenol, 1,3,7,9-TeBDD is formed at lower yields compared to the directly condensed major product 1,3,6,8-TeBDD, and its formation proceeds via bromine shift or Smiles rearrangement mechanisms rather than direct condensation [1]. This mechanistic distinction is critical: 1,3,7,9-TeBDD cannot be substituted by 1,3,6,8-TeBDD in studies tracing natural vs. industrial formation routes, as their relative abundances reflect different kinetic and mechanistic regimes.

Formation pathway Bromoperoxidase Natural formation Mechanistic differentiation Smiles rearrangement

Quantitatively Reduced AhR-Mediated Activity: Non-Lateral Substitution Abrogates Potency vs. 2,3,7,8-TeBDD

In the foundational structure-activity relationship study by Mason et al. (1987), the 2,4,6,8/1,3,7,9-tetrabromo- isomer was tested alongside laterally substituted congeners in rat hepatoma H-4-II-E cells for aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) induction, as well as in vitro cytosolic Ah receptor binding affinity [1]. The study established that compounds substituted only in the lateral 2,3,7,8 positions displayed the highest activity, while the addition of non-lateral substituents—as in the 1,3,7,9 pattern—substantially reduced activity [1]. This structure-activity relationship (SAR) was quantitatively validated in vivo: ED₅₀ values for thymic atrophy and body weight loss in immature male Wistar rats showed that non-laterally substituted congeners are markedly less potent than 2,3,7,8-TeBDD [1].

AhR activity Structure-activity relationship In vitro potency EROD induction Receptor binding

Environmental Prevalence: One of the Four Most Abundant TeBDDs in Baltic Sea Sediment and Biota

Haglund (2010) identified and confirmed the identity of five tetrabrominated dibenzo-p-dioxins in Baltic Sea sediment and biota using authentic reference standards, of which 1,3,7,9-TeBDD was among the four most abundant (previously designated as unknown congeners 4U1–4U3) [1]. This definitive structural assignment replaced earlier tentative peak designations and established 1,3,7,9-TeBDD as a major environmental TeBDD congener whose accurate quantification requires the authentic standard, as gas chromatographic separation of the major TeBDDs was achieved with only limited success [1].

Environmental occurrence Baltic Sea Sediment Biota Marker congener

Isomer-Specific Analytical Necessity: Chromatographic Co-Elution Risk Necessitates Authentic Standard

The gas chromatographic separation of TeBDD isomers, including 1,3,7,9-TeBDD from 1,3,6,8-TeBDD and 1,3,7,8-TeBDD, is challenging; Haglund (2010) reported limited success in improving GC separation among the major TeBDDs, underscoring that authentic reference standards are not merely a quality-control option but an operational necessity for congener-specific identification [1]. Prior to the availability of synthesized 1,3,7,9-TeBDD as a standard, several TeBDDs in environmental samples were reported only as unknown peaks (e.g., 4U1–4U3), highlighting the dependency of accurate environmental PBDD quantification on isomerically pure reference materials [1].

Isomer-specific analysis GC-HRMS Reference standard Congener identification Quality assurance

High-Value Application Scenarios for 1,3,7,9-Tetrabromodibenzo-p-dioxin Reference Standard


Environmental Monitoring: Quantification of PBDD Congeners in Marine Sediment and Biota

As one of the four most abundant TeBDD congeners in Baltic Sea sediment and biota, 1,3,7,9-TeBDD must be included in any comprehensive PBDD monitoring panel targeting marine matrices [1]. The authentic reference standard is essential for correct congener assignment, given the limited chromatographic resolution among the major TeBDDs [1]. Laboratories conducting environmental surveillance under frameworks such as HELCOM or OSPAR should source isomerically pure 1,3,7,9-TeBDD to ensure accurate congener-specific quantification and avoid misidentification that could inflate or deflate total TEQ values [1].

Source Apportionment: Distinguishing Natural vs. Anthropogenic PBDD Formation

The distinct formation pathway of 1,3,7,9-TeBDD via bromine shift/Smiles rearrangement under bromoperoxidase catalysis enables its use as a marker for natural enzymatic PBDD formation, in contrast to direct condensation products such as 1,3,6,8-TeBDD [2]. Environmental forensic investigators can leverage the relative abundance ratios of 1,3,7,9-TeBDD to 1,3,6,8-TeBDD in sediment cores to differentiate historical natural formation signals from industrial thermal-source PBDD contamination, provided that both authentic standards are used for unambiguous quantification [2].

Structure-Activity Relationship Studies: Negative Control for AhR-Mediated Toxicity Assays

The substantially reduced AhR-mediated activity of non-laterally substituted 1,3,7,9-TeBDD, relative to the highly potent laterally substituted 2,3,7,8-TeBDD, positions 1,3,7,9-TeBDD as a structurally matched negative control in mechanistic toxicology studies [3]. Researchers investigating AhR-dependent endpoints (AHH/EROD induction, receptor binding, thymic atrophy, body weight loss) can use 1,3,7,9-TeBDD to isolate the contribution of substitution pattern to toxicity, distinguishing AhR-dependent from AhR-independent effects within the same tetrabrominated congener class [3].

Thermodynamic and Fate Modeling: Input for Persistent Organic Pollutant (POP) Environmental Models

The computationally demonstrated thermodynamic stability of 1,3,7,9-TeBDD, with lower Gibbs energy of formation than 18 of 22 TeBDD isomers, supports its inclusion as a stable-congener representative in environmental fate and transport models for PBDDs [4]. Modelers requiring congener-specific thermodynamic parameters (ΔfG°, ΔfH°, heat capacity, entropy) for multimedia fate predictions should incorporate the computationally derived values for 1,3,7,9-TeBDD from Li et al. (2003), as experimental thermodynamic data for this congener remain absent from the literature and cannot be approximated from other TeBDD isomers due to position-dependent thermodynamic variability [4].

Quote Request

Request a Quote for 1,3,7,9-Tetrabromodibenzo-p-dioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.